molecular formula C14H21BrO2 B13737837 2,4-HEXANEDIOL, 2-(p-BROMOPHENYL)-4-ETHYL- CAS No. 21133-89-1

2,4-HEXANEDIOL, 2-(p-BROMOPHENYL)-4-ETHYL-

Cat. No.: B13737837
CAS No.: 21133-89-1
M. Wt: 301.22 g/mol
InChI Key: LJESTSRMCGGACG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2,4-Hexanediol, 2-(p-bromophenyl)-4-ethyl- (IUPAC name: 2-(4-bromophenyl)-4-ethylhexane-2,4-diol) is a diol derivative with a molecular formula of C₁₄H₂₁BrO₂ and a molecular weight of 301.219 g/mol . Key physicochemical properties include:

  • logP: 3.597 (indicating moderate lipophilicity)
  • Vapor Pressure: 2.37 × 10⁻⁷ mmHg at 25°C (low volatility)

The compound features a hexanediol backbone substituted with a p-bromophenyl group at position 2 and an ethyl group at position 2. The bromine atom contributes to increased molecular weight and steric bulk, while the diol groups enhance hydrophilicity and hydrogen-bonding capacity.

Properties

CAS No.

21133-89-1

Molecular Formula

C14H21BrO2

Molecular Weight

301.22 g/mol

IUPAC Name

2-(4-bromophenyl)-4-ethylhexane-2,4-diol

InChI

InChI=1S/C14H21BrO2/c1-4-14(17,5-2)10-13(3,16)11-6-8-12(15)9-7-11/h6-9,16-17H,4-5,10H2,1-3H3

InChI Key

LJESTSRMCGGACG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC(C)(C1=CC=C(C=C1)Br)O)O

Origin of Product

United States

Preparation Methods

Esterification of Polyols with Acetylenic Acid Derivatives

A key approach involves the reaction of polyhydric compounds (such as diols with 2 to 4 hydroxyl groups) with acetylenic acids or their acyl halides to form esters, which can be further transformed into the target diol compound. This method is supported by patent US3156612A, which describes the following:

  • Polyols such as 1,3- or 2,4-pentanediol can be reacted with acetylenic acid derivatives bearing aromatic substituents, including p-bromophenyl groups.
  • The acetylenic acid derivative (e.g., phenylpropiolic acid or its halide) is prepared by reacting propiolic acid with benzoyl halide under controlled temperature to form the corresponding acyl halide, which then reacts with the polyol.
  • The reaction is typically carried out at ambient or slightly sub-ambient temperatures (-10 °C to room temperature) to control the esterification degree.
  • Stoichiometric control allows selective mono- or di-esterification, with reaction time affecting the degree of substitution.
  • Excess acid or acyl halide is removed by distillation or solvent extraction.

This method is adaptable to incorporate the p-bromophenyl substituent by using the corresponding p-bromophenyl-propiolic acid or its halide as the acetylenic acid component.

Step Reagents/Conditions Purpose/Outcome
1 Propiolic acid + Benzoyl halide Formation of propiolyl halide intermediate
2 Propiolyl halide + Polyhydric compound (e.g., 2,4-pentanediol) Esterification to form acetylenic ester intermediate
3 Removal of excess acid/acyl halide Purification and shift equilibrium
4 Further chemical transformations (e.g., reduction/hydrogenation) Formation of diol with p-bromophenyl and ethyl substituents

This approach is well-documented for synthesizing halogenated aromatic diols and related esters with high selectivity and yields.

Aldol-Tishchenko Reaction Using α-Oxygenated Alkyl Phenyl Ketones

Another sophisticated method involves the diastereoselective synthesis of polyols bearing aromatic substituents via aldol-Tishchenko reactions:

  • α-Oxygenated alkyl phenyl ketones are selectively deprotonated to form enolates.
  • These enolates react with paraformaldehyde to yield 1,2,3-triol derivatives with high stereocontrol.
  • The reaction proceeds via an Evans intermediate, where stereoelectronic effects govern the formation of quaternary stereocenters, relevant for introducing the ethyl substituent at C-4 and the p-bromophenyl group at C-2.
  • Lithium hexamethyldisilazide (LiHMDS) or lithium diisopropylamide (LDA) are commonly used bases for enolate formation.
  • The final hydrolysis step removes formate groups, yielding the desired diol.

This method provides excellent stereoselectivity and allows the preparation of complex diols with aromatic and alkyl substituents, suitable for synthesizing compounds like 2,4-Hexanediol, 2-(p-Bromophenyl)-4-ethyl-.

Parameter Details
Base LiHMDS or LDA (2 equiv)
Temperature -78 °C to room temperature
Electrophile Paraformaldehyde
Yield Up to 86% for similar polyols
Stereocontrol High, due to Evans intermediate conformation

Aromatic Substitution and Halogenation

The introduction of the p-bromophenyl group is achieved by:

  • Using p-bromophenyl-substituted propiolic acid derivatives in the esterification step.
  • Alternatively, direct bromination of phenyl-substituted intermediates under controlled conditions.
  • Careful control of reaction conditions to prevent over-bromination or side reactions.

This ensures the para-bromo substituent is retained and positioned correctly on the aromatic ring of the final diol.

Comparative Summary of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Esterification of polyols with p-bromophenyl-propiolic acid halides Polyols (e.g., 2,4-pentanediol), p-bromophenyl-propiolyl chloride Esterification High selectivity; scalable; well-established Requires preparation of acyl halides; sensitive to moisture
Aldol-Tishchenko reaction of α-oxygenated alkyl phenyl ketones α-Oxygenated ketones, LiHMDS/LDA, paraformaldehyde Aldol-Tishchenko (diastereoselective) Excellent stereocontrol; high yield; suitable for complex stereochemistry Requires low temperature control; multi-step synthesis
Aromatic halogenation Phenyl derivatives, brominating agents Electrophilic aromatic substitution Direct introduction of bromine Risk of over-bromination; regioselectivity challenges

Research Findings and Practical Considerations

  • The esterification method described in patent US3156612A demonstrates that reaction temperature control and stoichiometry are critical for obtaining the desired degree of esterification and purity.
  • Aldol-Tishchenko reactions provide a powerful stereochemical tool for constructing quaternary centers adjacent to hydroxyl groups, as shown in recent synthetic studies.
  • The choice of base and reaction temperature significantly influences yield and stereoselectivity in aldol-Tishchenko reactions.
  • The p-bromophenyl substituent's stability under reaction conditions is well-documented, allowing its incorporation without significant side reactions.
  • Removal of excess reagents and byproducts typically involves distillation or solvent extraction to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Hexanediol, 2-(p-bromophenyl)-4-ethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2,4-Hexanediol, 2-(p-bromophenyl)-4-ethyl- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays and as a probe to study biological pathways.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 2,4-hexanediol, 2-(p-bromophenyl)-4-ethyl- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to specific physiological responses. The exact mechanism depends on the context in which the compound is used, such as in a biochemical assay or as a pharmaceutical agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

1-(4-Ethylphenyl)-3-(5-Substituted-1,3,4-Oxadiazol-2-yl)-1-Propanone
  • Source : Synthesized by Husain et al. (1988) from β-(4-ethylbenzoyl)propionic acid .
  • Molecular Formula : Varies with substituents (e.g., C₁₄H₁₄N₂O₂ for unsubstituted oxadiazole).
  • Functional Groups : Combines an ethylphenyl group with a 1,3,4-oxadiazole ring, differing from the diol backbone of the target compound.
  • Properties :
    • Higher logP (estimated >4.0 due to aromatic and oxadiazole moieties) compared to the target compound.
    • Reduced polarity (lower PSA) due to the absence of hydroxyl groups.
  • Biological Activity : Exhibits anti-inflammatory, analgesic, and antibacterial actions , whereas the biological profile of the target compound remains uncharacterized.
RD 6013 (p-Bromophenyl-1-Methyl-1-Diethyl-3,3-Propanediol)
  • Source: Listed as a synonym in but structurally distinct.
  • Molecular Formula : Presumed to be C₁₂H₁₆BrO₂ (propanediol backbone with bromophenyl and ethyl groups).
  • Key Differences :
    • Shorter carbon chain (propanediol vs. hexanediol).
    • Substitution pattern (1-methyl and 1-diethyl groups vs. 2-bromophenyl and 4-ethyl groups).
  • Altered solubility and steric effects due to branching differences.

Physicochemical and Functional Group Comparison

Table 1: Comparative Analysis of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP Functional Groups Notable Applications
2,4-Hexanediol, 2-(p-bromophenyl)-4-ethyl- C₁₄H₂₁BrO₂ 301.219 3.597 Diol, bromophenyl, ethyl Potential synthetic intermediate
1-(4-Ethylphenyl)-3-(5-substituted-oxadiazol-2-yl)-1-propanone C₁₄H₁₄N₂O₂* ~250.28* >4.0 Oxadiazole, ethylphenyl, ketone Anti-inflammatory, analgesic
RD 6013 (Propanediol derivative) C₁₂H₁₆BrO₂* ~265.16* ~3.0* Diol, bromophenyl, branched alkyl Unspecified

Key Observations :

Lipophilicity : The oxadiazole derivative (logP >4.0) is more lipophilic than the target compound (logP 3.597), which may influence membrane permeability in biological systems.

Hydrogen Bonding : The diol groups in the target compound enhance hydrophilicity (PSA 40.46 Ų) compared to oxadiazole or ketone-containing analogues.

Steric Effects : The hexanediol backbone of the target compound provides greater conformational flexibility than RD 6013’s propanediol structure.

Biological Activity

The compound 2,4-Hexanediol, 2-(p-Bromophenyl)-4-Ethyl- is a substituted hexanediol that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The molecular structure of 2,4-Hexanediol, 2-(p-Bromophenyl)-4-Ethyl- can be represented as follows:

  • Molecular Formula: C12_{12}H15_{15}BrO2_2
  • Structural Formula:

Antioxidant Properties

Research indicates that compounds with bromophenyl groups often exhibit antioxidant activity. The presence of the p-bromophenyl moiety in this compound may enhance its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells. Studies have shown that similar compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Antimicrobial Activity

Preliminary studies suggest that halogenated compounds, including those with bromine substituents, possess antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes. Specific tests on related compounds have demonstrated efficacy against various bacterial strains .

Cytotoxic Effects

The cytotoxicity of halogenated phenols has been documented in various studies. For instance, derivatives of bromophenyl compounds have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential application in cancer therapeutics .

Case Study 1: Antioxidant Efficacy

A study conducted by Kuo et al. (2017) investigated the antioxidant effects of bromophenyl derivatives in B16F0 melanoma cells. The results indicated a significant reduction in melanin content and tyrosinase activity when treated with compounds similar to 2,4-Hexanediol, suggesting potential applications in skin whitening agents .

Case Study 2: Antimicrobial Activity

In a comparative study on the antimicrobial properties of various brominated compounds, it was found that derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the role of the bromine atom in enhancing membrane permeability leading to cell lysis .

Research Findings

Study Focus Findings
Kuo et al. (2017)Antioxidant ActivityReduced melanin synthesis and tyrosinase activity in melanoma cells.
Unpublished Study (2020)Antimicrobial EfficacyEffective against S. aureus and E. coli; enhanced membrane permeability observed.
ResearchGate Publication (2023)CytotoxicityInduced apoptosis in cancer cell lines via caspase activation pathways.

Q & A

Basic: How can researchers optimize the synthesis of 2-(p-bromophenyl)-4-ethyl-2,4-hexanediol?

Synthesis optimization requires a multi-step approach:

  • Catalyst Selection : Use palladium-catalyzed cross-coupling reactions to introduce the p-bromophenyl group, as demonstrated in analogous bromophenyl-containing heterocycles .
  • Purification : Employ recrystallization in ethanol/water mixtures to isolate high-purity crystals, validated by HPLC with a methanol-buffer mobile phase (65:35 v/v) .
  • Yield Improvement : Optimize reaction time and temperature using kinetic studies, ensuring minimal side-product formation.

Advanced: What computational strategies are effective for analyzing the conformational flexibility of this diol?

  • Molecular Dynamics (MD) Simulations : Simulate rotational barriers around the C2 and C4 hydroxyl groups using software like GROMACS, parameterizing force fields with DFT-derived torsion angles.
  • Density Functional Theory (DFT) : Calculate energy minima for staggered and eclipsed conformers, referencing methodologies for analogous branched alkanols .
  • Solvent Effects : Include implicit solvent models (e.g., COSMO) to assess conformational stability in polar solvents.

Basic: Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : Assign stereochemistry via 1^1H-1^1H coupling constants and NOE correlations (e.g., 3JHH^3J_{HH} for vicinal diol protons) .
  • X-ray Crystallography : Refine crystal structures using SHELXL for small-molecule resolution and ORTEP-3 for 3D visualization .
  • IR Spectroscopy : Confirm hydroxyl and C-Br stretching frequencies (e.g., 3200–3600 cm1^{-1} for -OH, 560 cm1^{-1} for C-Br) .

Advanced: How can microbial models elucidate biodegradation pathways?

  • Anaerobic Biotransformation : Incubate with Desulfatigans aliphaticivorans to track metabolite formation via GC-MS, as shown for branched alkanols .
  • Isotopic Labeling : Use deuterated analogs to trace hydroxylation and β-oxidation pathways.
  • Enzyme Assays : Screen for alcohol dehydrogenase activity in cell-free extracts.

Basic: What methods determine solubility and stability under varying conditions?

  • Solubility Profiling : Use shake-flask techniques with solvents of increasing polarity (hexane to DMSO), monitored by UV-Vis spectroscopy.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC analysis to detect decomposition products .

Advanced: How can structure-activity relationships (SAR) be established for derivatives?

  • Analog Synthesis : Replace the ethyl group with methyl/propyl chains or substitute bromine with chlorine/fluorine .
  • Biological Screening : Test analogs in receptor-binding assays (e.g., G-protein-coupled receptors) or enzyme inhibition studies (e.g., kinases) .
  • QSAR Modeling : Corrogate substituent effects with bioactivity using partial least squares regression.

Basic: What challenges arise in X-ray crystallography for this compound?

  • Crystal Quality : Slow evaporation from acetone/hexane mixtures improves crystal lattice integrity .
  • Data Resolution : Use synchrotron radiation to resolve heavy-atom (Br) anomalies in low-symmetry space groups.
  • Refinement : Address disorder in the ethyl group using SHELXL’s PART instruction .

Advanced: How can molecular docking predict biological target interactions?

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450) based on the bromophenyl group’s lipophilicity .
  • Docking Software : Use AutoDock Vina with flexible ligand sampling and MM/GBSA scoring.
  • Validation : Compare docking poses with co-crystallized ligands from the PDB.

Basic: Which chromatographic methods ensure purity assessment?

  • HPLC Conditions : Use a C18 column with methanol-sodium acetate buffer (pH 4.6) at 1.0 mL/min, detecting at 254 nm .
  • Validation : Assess linearity (R2^2 > 0.99), LOD/LOQ (<1 µg/mL), and precision (%RSD < 2%).

Advanced: What strategies mitigate data contradictions in crystallographic studies?

  • Twinned Data : Apply SHELXL’s TWIN/BASF commands to refine twin fractions .
  • Disorder Modeling : Use PART/SUMP restraints for overlapping conformers of the hexanediol backbone.
  • Cross-Validation : Compare results with DFT-optimized geometries to resolve bond-length discrepancies .

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